4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide 4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021218-61-0
VCID: VC4173382
InChI: InChI=1S/C20H17F2N3O2S/c21-15-5-1-13(2-6-15)11-23-18(26)10-9-17-12-28-20(24-17)25-19(27)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
SMILES: C1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F
Molecular Formula: C20H17F2N3O2S
Molecular Weight: 401.43

4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

CAS No.: 1021218-61-0

Cat. No.: VC4173382

Molecular Formula: C20H17F2N3O2S

Molecular Weight: 401.43

* For research use only. Not for human or veterinary use.

4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide - 1021218-61-0

Specification

CAS No. 1021218-61-0
Molecular Formula C20H17F2N3O2S
Molecular Weight 401.43
IUPAC Name 4-fluoro-N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H17F2N3O2S/c21-15-5-1-13(2-6-15)11-23-18(26)10-9-17-12-28-20(24-17)25-19(27)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
Standard InChI Key FSMMKKXEVDCECB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F

Introduction

Synthesis of Related Compounds

Synthesizing compounds with thiazole and benzamide moieties typically involves several steps:

  • Thiazole Ring Formation: Thiazoles are often synthesized from thiourea and a suitable aldehyde or ketone in the presence of a catalyst.

  • Benzamide Moiety Introduction: The benzamide part can be introduced through amide coupling reactions using carboxylic acids or acid chlorides with amines.

  • Fluorination: Fluorine atoms can be introduced using fluorinating agents like fluorobenzyl groups, which are commonly added through nucleophilic substitution reactions.

Biological Activity of Similar Compounds

Compounds with thiazole and benzamide structures have been studied for various biological activities, including antimicrobial and anticancer properties.

  • Antimicrobial Activity: Thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, as demonstrated in studies like those on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

  • Anticancer Activity: Benzamide derivatives have been explored for their anticancer potential, often targeting specific cancer cell lines. For example, some benzamide compounds have shown activity against estrogen receptor-positive breast cancer cells (MCF7) .

Research Findings and Data

While specific data on 4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is not available, related compounds provide insight into potential biological activities:

Compound TypeBiological ActivityCell Lines/Targets
Thiazole DerivativesAntimicrobial, AnticancerGram-positive/-negative bacteria, MCF7
Benzamide DerivativesAnticancerMCF7, various cancer cell lines

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